molecular formula C13H13ClO4 B13835458 Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Cat. No.: B13835458
M. Wt: 268.69 g/mol
InChI Key: BPGRNTQHHZWJSZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring and a dioxobutanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-chloro-3-methylphenol with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions. The resulting product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro-substituted phenyl ring and dioxobutanoate ester group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-3-hydroxybutyrate: Similar in structure but with a hydroxy group instead of a dioxobutanoate ester.

    4-Chloro-3-methylphenol: Lacks the ester group, making it less complex.

    Ethyl acetoacetate: Contains the ester group but lacks the chloro-substituted phenyl ring.

Uniqueness

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate is unique due to the combination of its chloro-substituted phenyl ring and dioxobutanoate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H13ClO4

Molecular Weight

268.69 g/mol

IUPAC Name

ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

InChI

InChI=1S/C13H13ClO4/c1-3-18-13(17)12(16)7-11(15)9-4-5-10(14)8(2)6-9/h4-6H,3,7H2,1-2H3

InChI Key

BPGRNTQHHZWJSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)C

Origin of Product

United States

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